molecular formula C20H18N2O4 B4184779 N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B4184779
M. Wt: 350.4 g/mol
InChI Key: OAMRCNYFWDOLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down anandamide, an endocannabinoid neurotransmitter, which regulates pain, appetite, and mood. URB597 has gained attention in scientific research due to its potential therapeutic applications in treating anxiety, depression, and pain.

Mechanism of Action

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively inhibits the FAAH enzyme, which leads to an increase in anandamide levels in the brain. Anandamide binds to and activates cannabinoid receptors, which play a role in regulating pain, mood, and appetite. N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide does not directly interact with cannabinoid receptors, but rather indirectly enhances their activity by increasing anandamide levels.
Biochemical and Physiological Effects
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical models. It has also been found to have neuroprotective effects, reducing brain damage caused by ischemia and traumatic brain injury. N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide does not produce the psychoactive effects associated with THC, the main psychoactive component of cannabis.

Advantages and Limitations for Lab Experiments

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is highly selective for the FAAH enzyme, which reduces the potential for off-target effects. N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have good oral bioavailability, making it suitable for use in animal studies. However, N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has a short half-life, which limits its duration of action.

Future Directions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has shown promise as a potential therapeutic agent for anxiety, depression, and pain. Future research could focus on optimizing the dosing and administration of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide to maximize its therapeutic effects. Additionally, N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide could be studied in combination with other drugs to determine if it has synergistic effects. Further research is needed to fully understand the potential therapeutic applications of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to increase levels of anandamide in the brain, leading to anxiolytic and antidepressant effects. N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been found to have analgesic effects, reducing pain sensitivity in animal models.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12(15-8-9-16-17(10-15)25-11-24-16)21-20(23)18-13(2)26-22-19(18)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMRCNYFWDOLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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